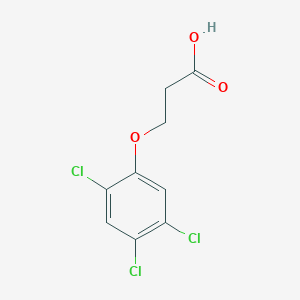
3-(2,4,5-Trichlorophenoxy)propanoic acid
Vue d'ensemble
Description
“3-(2,4,5-Trichlorophenoxy)propanoic acid” is a chemical compound with the formula C9H7Cl3O3 . It is also known as Fenoprop or 2,4,5-TP .
Molecular Structure Analysis
The molecular structure of “3-(2,4,5-Trichlorophenoxy)propanoic acid” consists of a propanoic acid group attached to a trichlorophenoxy group . The addition of an extra methyl group creates a chiral center in the molecule .Applications De Recherche Scientifique
Application in Agriculture
Specific Scientific Field
Agriculture, specifically Weed Control .
Summary of the Application
Fenoprop is used as a herbicide for the control of northern jointvetch in rice and soybean crops . It’s one of the most effective herbicides for this purpose .
Methods of Application or Experimental Procedures
The herbicide is applied preplant, preemergence, or post-emergence for control of weeds in rice and soybean . The specific dosage and application methods would depend on the specific conditions and requirements of the crop and field.
Results or Outcomes
The use of Fenoprop has been effective in controlling northern jointvetch in rice and soybean crops . However, its use has been under the U.S. Environmental Protection Agency’s (EPA) Rebuttal Presumption Against Registration (RPAR) process which may ultimately cancel the use of both herbicides in rice .
Application in Biochemical Research
Specific Scientific Field
Biochemistry, specifically Taste Receptor Research .
Summary of the Application
Fenoprop has been found to inhibit human T1R3, a taste receptor .
Methods of Application or Experimental Procedures
The specific methods of application in this context would involve biochemical assays and experimental procedures to test the effect of Fenoprop on the T1R3 receptor . The specific details of these procedures would depend on the experimental design.
Results or Outcomes
The research found that Fenoprop inhibits human T1R3 . This could have implications for understanding taste perception and related physiological processes.
Application in Aquatic Weed Control
Specific Scientific Field
Summary of the Application
Fenoprop has been used for the control of broad-leaved weeds in aquatic situations . This includes controlling invasive aquatic plants like water milfoil .
Methods of Application or Experimental Procedures
The herbicide is applied directly to the water body where the invasive aquatic plants are present . The specific dosage and application methods would depend on the specific conditions and requirements of the water body and the extent of the weed infestation.
Results or Outcomes
The use of Fenoprop has been effective in controlling broad-leaved weeds in aquatic situations . However, its use has been under scrutiny due to potential environmental impacts .
Application in Taste Perception Research
Specific Scientific Field
Neuroscience, specifically Taste Perception .
Summary of the Application
Fenoprop has been found to affect the T1R3 taste receptor, which responds to sweet compounds and amino acids .
Methods of Application or Experimental Procedures
The specific methods of application in this context would involve neurobiological assays and experimental procedures to test the effect of Fenoprop on the T1R3 receptor . The specific details of these procedures would depend on the experimental design.
Results or Outcomes
The research found that Fenoprop affects the T1R3 taste receptor . This could have implications for understanding taste perception and related physiological processes.
Application in Paddy Fields and Sugarcane Cultivation
Specific Scientific Field
Summary of the Application
Fenoprop has been used for the control of woody plants and broad-leaved weeds in paddy fields and sugarcane cultivation .
Methods of Application or Experimental Procedures
The herbicide is applied directly to the fields where the crops are grown . The specific dosage and application methods would depend on the specific conditions and requirements of the field and the extent of the weed infestation.
Results or Outcomes
The use of Fenoprop has been effective in controlling woody plants and broad-leaved weeds in paddy fields and sugarcane cultivation . However, its use has been under scrutiny due to potential environmental impacts .
Application in Established Turf and Cereal Cultivation
Summary of the Application
Fenoprop has been used for the control of woody plants and broad-leaved weeds in established turf and cereal cultivation, including barley and oats .
Results or Outcomes
The use of Fenoprop has been effective in controlling woody plants and broad-leaved weeds in established turf and cereal cultivation . However, its use has been under scrutiny due to potential environmental impacts .
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,4,5-trichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWJEKNHBCUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952404 | |
| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,5-Trichlorophenoxy)propanoic acid | |
CAS RN |
582-53-6, 29990-39-4 | |
| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2,4,5-trichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, (2,4,5-trichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)


![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)




![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)

![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)